molecular formula C18H19NO4 B1366434 Dibenzyl iminodiacetate

Dibenzyl iminodiacetate

Cat. No.: B1366434
M. Wt: 313.3 g/mol
InChI Key: IFFNKUZALINZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl iminodiacetate is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

benzyl 2-[(2-oxo-2-phenylmethoxyethyl)amino]acetate

InChI

InChI=1S/C18H19NO4/c20-17(22-13-15-7-3-1-4-8-15)11-19-12-18(21)23-14-16-9-5-2-6-10-16/h1-10,19H,11-14H2

InChI Key

IFFNKUZALINZOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of iminodiacetic acid (16.64 g, 0.125 mol), toluenesulfonic acid (28.5 g, 0.15 mol), and 60 ml of benzyl alcohol in 100 ml benzene was refluxed for 24 h with continuous removal of water using a Dean-Stark trap. After addition of ether to the cooled reaction mixture, toluenesulfonate salt of the benzylated iminodiacetate was obtained as a solid. Subsequently, triethylamine (25 ml) was added to a suspension of the toluenesulfonate salt in ethyl acetate and stirred for 30 minutes. The ethyl acetate solution was washed with water, dried with MgSO4, filtered and concentrated under reduced pressure affording 35.7 g (91%) of compound 1 used for the next reaction step without further purification. NMR (CDCl3):1.4-2.2 (br s,1H), 3.52 (s,4H), 7.35 (s,10H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
16.64 g
Type
reactant
Reaction Step Three
Quantity
28.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
benzylated iminodiacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
91%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.